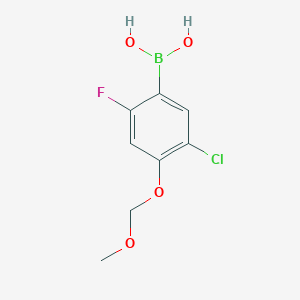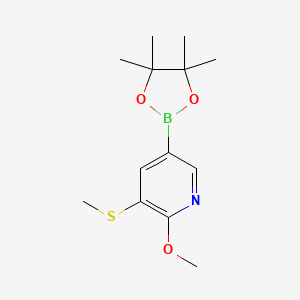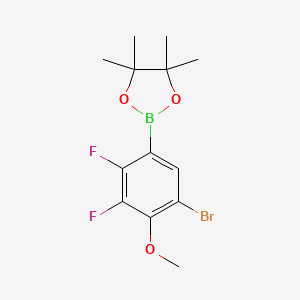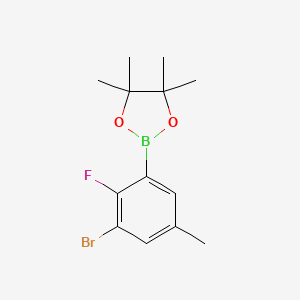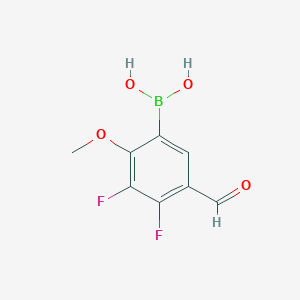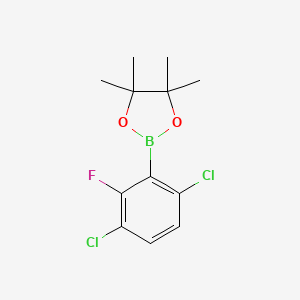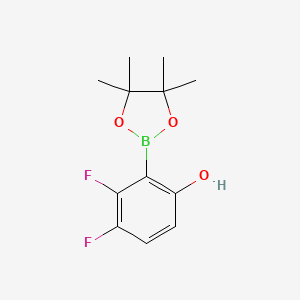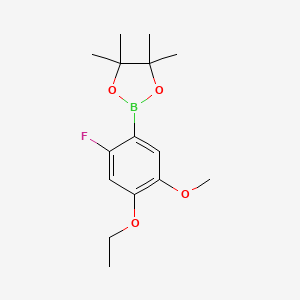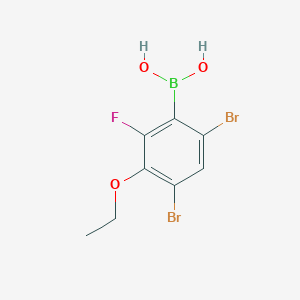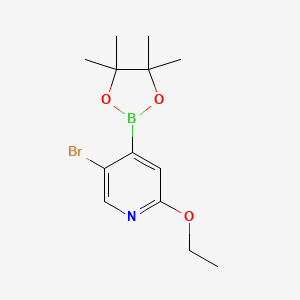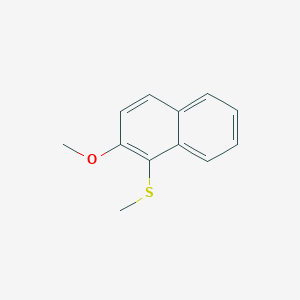
(2-Methoxynaphthalen-1-yl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxynaphthalen-1-yl)(methyl)sulfane: is an organic compound with the molecular formula C12H12OS and a molecular weight of 204.29 g/mol . It is characterized by the presence of a naphthalene ring substituted with a methoxy group at the second position and a methylsulfanyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-methoxynaphthalene.
Reaction with Methylsulfanyl Reagents: The key step involves the introduction of the methylsulfanyl group. This can be achieved through nucleophilic substitution reactions using reagents like methylthiol or methylsulfanyl chloride.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
(2-Methoxynaphthalen-1-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Derivatives with different functional groups replacing the methoxy or methylsulfanyl groups.
科学研究应用
(2-Methoxynaphthalen-1-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of (2-Methoxynaphthalen-1-yl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.
相似化合物的比较
Similar Compounds
2-Methoxynaphthalene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1-Methoxynaphthalene: Differently substituted, leading to variations in reactivity and applications.
2-Methylthionaphthalene:
Uniqueness
(2-Methoxynaphthalen-1-yl)(methyl)sulfane is unique due to the presence of both methoxy and methylsulfanyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2-methoxy-1-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWLWDTTCJJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
